methyl 5-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a furoate ester linked to a pyrazole ring substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antileishmanial and antimalarial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and proteins, leading to their pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Uniqueness
METHYL 5-{[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a furoate ester with a pyrazole ring and multiple phenyl groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 5-[[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C25H24N2O3/c1-16-5-9-19(10-6-16)23-18(3)24(20-11-7-17(2)8-12-20)27(26-23)15-21-13-14-22(30-21)25(28)29-4/h5-14H,15H2,1-4H3 |
InChI Key |
SBYBUNXREQNPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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